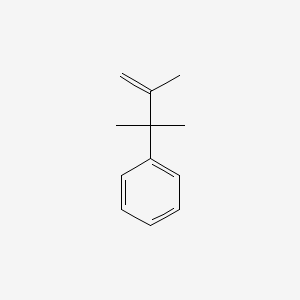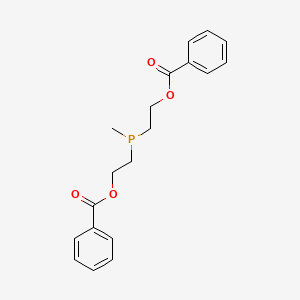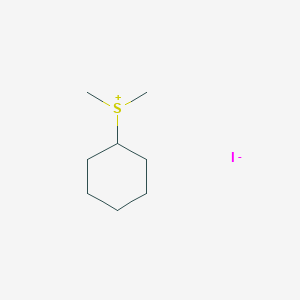![molecular formula C10H7NO2 B14701664 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione CAS No. 25118-82-5](/img/structure/B14701664.png)
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of lithiated allenes or alkynes and isothiocyanates, which undergo [1,7]-electrocyclization reactions to form the azepine ring . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary for large-scale production.
化学反応の分析
Types of Reactions
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride: This compound has a similar azepine ring structure but includes a benzene ring, making it distinct in terms of chemical properties and applications.
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Another related compound with a benzazepine structure, used in various pharmacological studies.
Uniqueness
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
25118-82-5 |
|---|---|
分子式 |
C10H7NO2 |
分子量 |
173.17 g/mol |
IUPAC名 |
9-azatricyclo[5.3.1.02,6]undeca-1,3,5-triene-8,10-dione |
InChI |
InChI=1S/C10H7NO2/c12-9-7-4-8(10(13)11-9)6-3-1-2-5(6)7/h1-3,7H,4H2,(H,11,12,13) |
InChIキー |
WZOGDFNUVQIGGP-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=CC=CC3=C1C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


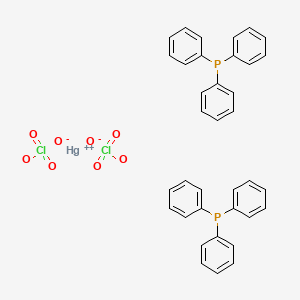
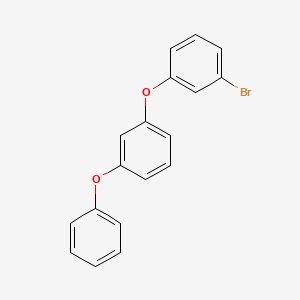
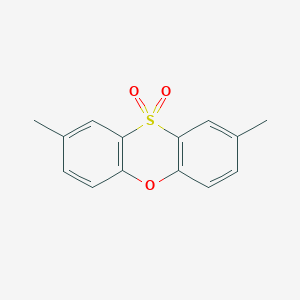
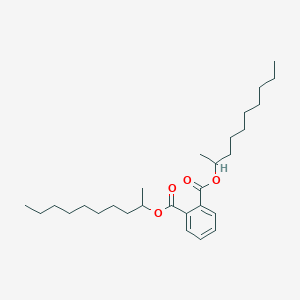
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
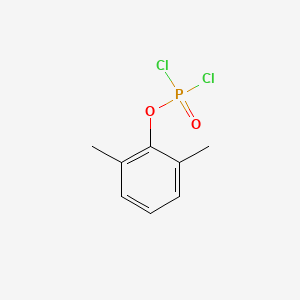
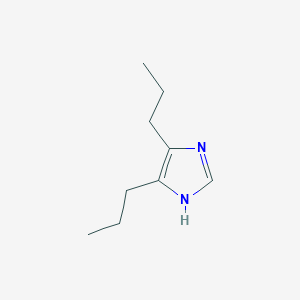
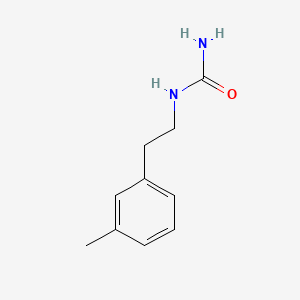
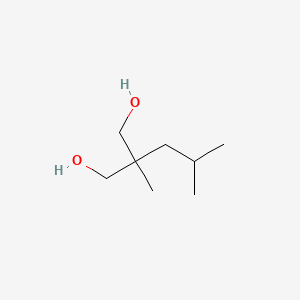
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

